molecular formula C9H18N2O2 B1477045 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2090881-71-1

3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1477045
CAS No.: 2090881-71-1
M. Wt: 186.25 g/mol
InChI Key: AWQYFGYDBQMPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound may interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor, thereby influencing the activity of these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the levels of metabolites, thereby impacting cellular homeostasis . Additionally, its effects on cell signaling pathways may alter the expression of specific genes, influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific sites on enzymes and proteins, potentially inhibiting or activating their activity . This binding can lead to conformational changes in the target biomolecules, affecting their function and downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of such compounds can vary, and their degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities . The compound’s influence on metabolic flux and metabolite levels can affect cellular homeostasis and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or organs.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

3-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(12)8-3-2-6-11(8)9(13)4-5-10/h7-8,12H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQYFGYDBQMPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.